4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3S3/c1-12-24-25-19(32-12)22-16(28)11-31-21-27-26-20(33-21)23-18(30)15-9-7-14(8-10-15)17(29)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,25,28)(H,23,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMAEAKOFVSDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Benzamide derivatives: These compounds share the benzamide functional group and may have similar properties and applications.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and may exhibit similar chemical reactivity and biological activities.
Uniqueness
4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups and structural features
Biological Activity
The compound 4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. The biological potential of thiadiazole derivatives has garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological effects.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound features a benzamide core linked to a thiadiazole unit with a sulfanyl group and a methyl substituent. Its molecular weight is approximately 382.49 g/mol.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazoles possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Studies : Thiadiazole derivatives have demonstrated effective inhibition against E. coli and Pseudomonas aeruginosa, with some compounds showing better activity than standard antibiotics such as gentamicin and ampicillin .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. Research indicates that these compounds can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | SK-MEL-2 | 4.27 |
| Compound B | MCF-7 | 0.28 |
| Compound C | A549 | 0.52 |
These findings suggest that modifications on the thiadiazole ring can enhance cytotoxicity against specific cancer types .
Anti-inflammatory Activity
Thiadiazole derivatives have also shown promise in anti-inflammatory applications. Their mechanisms often involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines .
The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors for various enzymes involved in disease processes.
- Receptor Modulation : These compounds may bind to receptors, altering signaling pathways that contribute to disease progression.
Case Studies
Several studies have investigated the biological activities of similar thiadiazole compounds:
- Study on Antimicrobial Efficacy : A series of 5-(aryl)-1,3,4-thiadiazoles were synthesized and tested against bacterial strains. Results indicated a strong correlation between structural modifications and enhanced antibacterial activity .
- Cytotoxicity Assessment : Research focused on the cytotoxic effects of thiadiazole derivatives on human cancer cell lines revealed promising results for compounds with specific substitutions on the thiadiazole ring .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole ring, followed by sulfanyl linkage and benzamide coupling. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C .
- Sulfanyl group introduction : Reaction of 5-mercapto-1,3,4-thiadiazole intermediates with carbamoylmethyl halides in polar aprotic solvents (e.g., DMF) at 50–60°C .
- Benzamide coupling : Use of EDC/HOBt or DCC as coupling agents for amide bond formation . Optimization strategies :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
- Purify intermediates via recrystallization (ethanol/water) or column chromatography .
Example reaction conditions table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | H₂SO₄, 90°C, 6 hr | 65–75 | |
| Sulfanyl linkage | K₂CO₃, DMF, 50°C, 4 hr | 70–80 | |
| Benzamide coupling | EDC, HOBt, DCM, RT, 12 hr | 60–70 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbamoyl/sulfanyl linkages .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., observed [M+H]⁺ at m/z 492.5) .
- X-ray Crystallography : Single-crystal analysis to resolve 3D conformation and hydrogen-bonding interactions .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between this compound and structurally similar analogs?
Discrepancies often arise from variations in substituents (e.g., methyl vs. ethyl groups on thiadiazole) or sulfanyl/carbamoyl positioning. Methodological approaches include:
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., 5-methyl vs. 5-ethyl thiadiazole) and compare IC₅₀ values in antimicrobial assays .
- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate binding affinity with experimental data .
- Data normalization : Account for assay variability (e.g., microplate reader calibration) by including reference standards (e.g., ciprofloxacin for antibacterial studies) .
Q. What strategies are recommended for elucidating the molecular targets of this compound in antimicrobial or anticancer studies?
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from bacterial lysates (e.g., E. coli), followed by SDS-PAGE and LC-MS/MS identification .
- Gene expression profiling : Treat cancer cell lines (e.g., MCF-7) with the compound and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis-related genes) .
- Thermal shift assays : Monitor protein denaturation (e.g., Staphylococcus aureus enoyl-ACP reductase) in the presence of the compound using SYPRO Orange dye .
Q. How can researchers address low solubility in aqueous media during in vitro bioactivity testing?
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Nanoformulation : Prepare liposomal or PLGA nanoparticles (100–200 nm diameter) via solvent evaporation to improve bioavailability .
- pH adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) mimicking physiological conditions .
Data Contradiction Analysis
Q. How should conflicting data on cytotoxicity between cancer cell lines and non-malignant cells be interpreted?
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity .
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to determine if cell death is apoptotic or necrotic .
- Mitochondrial toxicity assays : Measure ATP levels (CellTiter-Glo) to rule off-target effects .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in , and 11.
- Biological assays : Follow antimicrobial protocols () and anticancer screening ().
- Structural analysis : Utilize PubChem data (CID: 1142210) and crystallography guidelines ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
